Rubazoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubazoic acid can be synthesized through the diazotization of 4-amino-1-(4-sulphophenyl)-3-methyl-2-pyrazolin-5-one. This process involves the use of nitrous acid as a diazotizing agent, followed by coupling with various aromatic compounds . The reaction conditions typically include controlled pH, temperature, and aeration to optimize the yield and purity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and coupling reactions. These processes are carried out in reactors with precise control over reaction parameters to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions: Rubazoic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert this compound into different reduced forms, often altering its chemical properties.

Substitution: Substitution reactions, particularly involving the aromatic ring, can lead to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products:

Scientific Research Applications

Rubazoic acid has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of rubazoic acid involves its ability to form strong intramolecular hydrogen bonds due to its enolic 1,5-diketone structure. This unique structure allows it to interact with various molecular targets, including metal-containing enzymes, by forming stable chelates.

Comparison with Similar Compounds

Rubazoic acid can be compared with other similar compounds, such as:

Pyrazolone Derivatives: These compounds share a similar pyrazolone core structure but differ in their substituents and specific chemical properties.

Enolic 1,5-Diketones: Compounds like acetylacetone also exhibit strong intramolecular hydrogen bonding due to their enolic 1,5-diketone structure.

Uniqueness: this compound’s unique ability to form stable metal chelates and its specific enolic 1,5-diketone structure set it apart from other similar compounds. This uniqueness makes it particularly valuable in scientific research and industrial applications .

Biological Activity

Rubazoic acid, a compound belonging to the class of rubazonic acids, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and activity of this compound, supported by relevant data and case studies.

Synthesis of this compound

This compound can be synthesized through various chemical pathways. A notable method involves the diazotization of amine hydrochlorides followed by oxidation. The reaction is typically conducted at low temperatures (around -5 to -3 °C) to optimize the formation of the compound. The synthesis process includes:

- Preparation of Amine Hydrochloride : An amine hydrochloride is prepared from an oxime derivative.

- Diazotization : This is achieved by adding sodium nitrite to the amine solution at low temperatures.

- Oxidation : The pH is adjusted to above 7, whereupon aeration leads to the oxidation of the amine to this compound.

The kinetics of this reaction can be monitored spectrophotometrically, revealing that higher pH levels favor the formation of this compound while also influencing its stability .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various microbial strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

- Case Study : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Anticancer Activity

Research into the anticancer properties of this compound has revealed promising results. It has been shown to induce apoptosis in cancer cell lines, particularly in leukemia models.

- Mechanism of Action : this compound interacts with specific cellular targets, modulating pathways related to cell survival and proliferation. For instance, it has been reported to inhibit matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), which are critical in cancer progression .

- Data Summary :

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Jurkat-E6.1 | 25 | Induces apoptosis |

| This compound | MCF-7 (breast cancer) | 30 | Inhibits MMP-2 |

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound derivatives. Modifications to the core structure have been shown to enhance biological activity:

- Structural Modifications : Substituting different functional groups on this compound can lead to improved efficacy against specific cancer types or microbial strains.

Mechanism Insights

The precise mechanisms through which this compound exerts its effects are still under investigation. Current hypotheses suggest that it may act by:

- Interference with DNA Repair Mechanisms : By inhibiting enzymes involved in DNA repair, this compound could enhance the effectiveness of existing chemotherapeutics.

- Induction of Oxidative Stress : This leads to increased reactive oxygen species (ROS) within cancer cells, promoting cell death.

Properties

CAS No. |

909-59-1 |

|---|---|

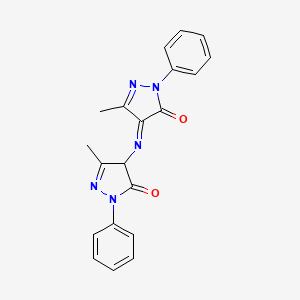

Molecular Formula |

C20H17N5O2 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)imino]-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C20H17N5O2/c1-13-17(19(26)24(22-13)15-9-5-3-6-10-15)21-18-14(2)23-25(20(18)27)16-11-7-4-8-12-16/h3-12,17H,1-2H3 |

InChI Key |

RDYJVCSNESZYOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1N=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.